![molecular formula C25H24N4O2 B11999811 N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)
N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C25H24N4O2 and a molecular weight of 412.496 g/mol . This compound is known for its unique structural features, which include a pyrazole ring, a naphthyl group, and an isopropylphenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or naphthyl rings are replaced by other groups.
Scientific Research Applications
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but lacks the methoxy group on the naphthyl ring.
N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-hydroxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide: This compound has a hydroxyl group instead of a methoxy group on the naphthyl ring.
These structural differences can lead to variations in their chemical and biological properties, highlighting the uniqueness of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide .
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O2/c1-16(2)18-10-8-17(9-11-18)15-26-29-25(30)22-14-21(27-28-22)24-20-7-5-4-6-19(20)12-13-23(24)31-3/h4-16H,1-3H3,(H,27,28)(H,29,30)/b26-15+ |
InChI Key |
WJIVUJPAZSNSMS-CVKSISIWSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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